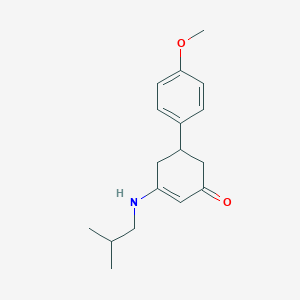
N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Overview
Description
N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as DBPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DBPC belongs to the class of compounds known as pyrrolidines, which are commonly used in the synthesis of various bioactive molecules.
Mechanism of Action
The exact mechanism of action of N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide may also exert its effects through the inhibition of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to exert various biochemical and physiological effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its relatively low toxicity profile. N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to exhibit minimal toxicity in various animal models, making it a safe compound to work with. However, one of the limitations of using N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. Additionally, the elucidation of the exact mechanism of action of N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide would provide valuable insights into its potential therapeutic properties.
Conclusion:
Overall, N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a promising compound that has shown potential therapeutic properties in various animal models. Its low toxicity profile and relatively simple synthesis method make it an attractive compound for further scientific research. The elucidation of its mechanism of action and the exploration of its potential use in the treatment of various diseases will be important areas of research in the future.
Scientific Research Applications
N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in various animal models. N,N-dibenzyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
properties
IUPAC Name |
N,N-dibenzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24-16-22(19-27(24)23-14-8-3-9-15-23)25(29)26(17-20-10-4-1-5-11-20)18-21-12-6-2-7-13-21/h1-15,22H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBPGLYOSNJZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B3910347.png)
![ethyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B3910363.png)
![N-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3910376.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-[2-(methylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B3910387.png)
![10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride](/img/structure/B3910396.png)

![4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide](/img/structure/B3910407.png)

![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3910428.png)


![4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine](/img/structure/B3910455.png)
